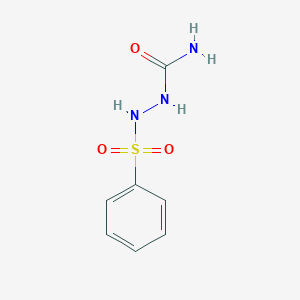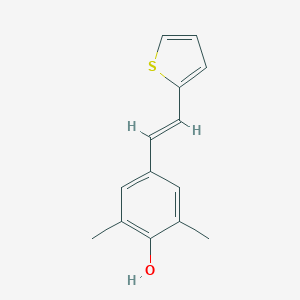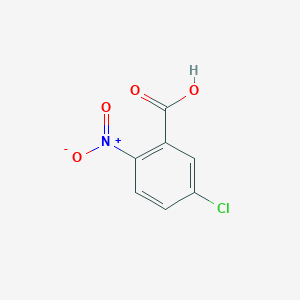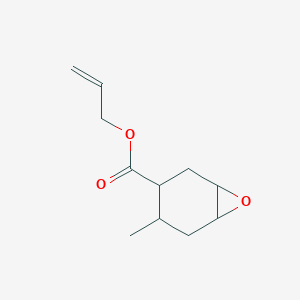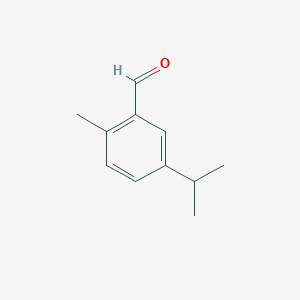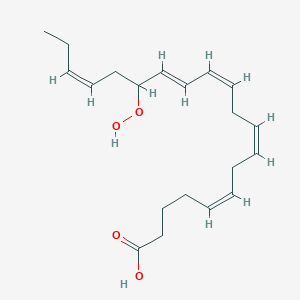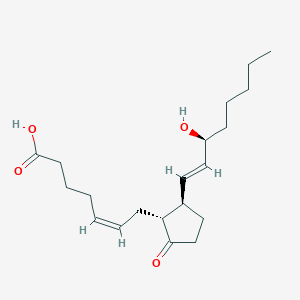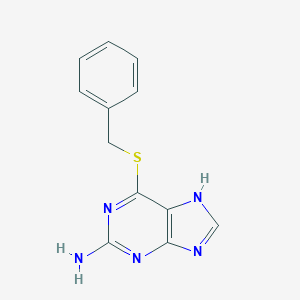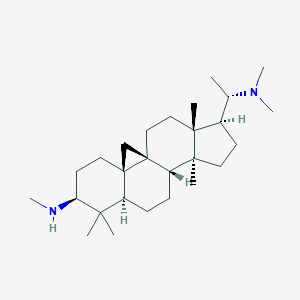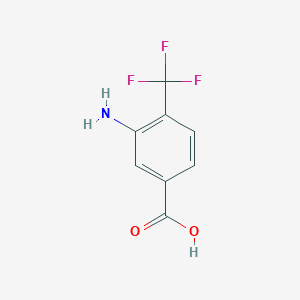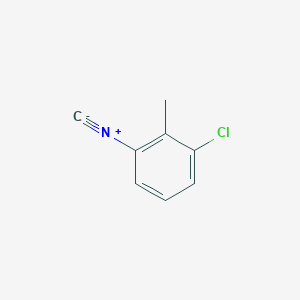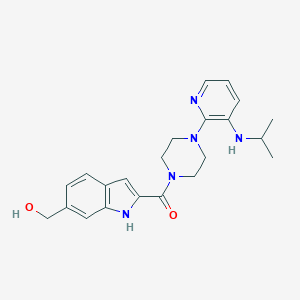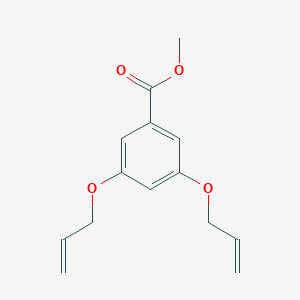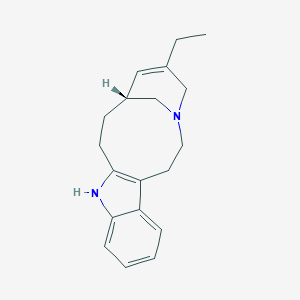
Cleavamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cleavamine is a natural product that was first isolated from the plant Stephania cleavlandii. It is a member of the aporphine alkaloid family and has been found to exhibit a wide range of biological activities. Cleavamine has been the subject of several scientific studies, and its potential applications in various fields have been explored.
Mechanism Of Action
The mechanism of action of cleavamine is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the MAPK/ERK and PI3K/Akt signaling pathways. Cleavamine has also been found to inhibit the activity of certain enzymes, including topoisomerase II and telomerase.
Biochemical And Physiological Effects
Cleavamine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Cleavamine has also been found to inhibit viral replication and reduce inflammation. In addition, it has been shown to modulate the immune system and enhance the activity of immune cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using cleavamine in lab experiments is its wide range of biological activities. It has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for various scientific research applications. However, one of the limitations of using cleavamine in lab experiments is its availability. Cleavamine is a natural product, and its isolation and purification can be challenging.
Future Directions
There are several future directions for the study of cleavamine. One direction is the exploration of its potential in treating various diseases, including cancer, viral infections, and autoimmune disorders. Researchers can also explore the use of cleavamine in combination with other drugs to enhance its efficacy. Another direction is the development of more efficient methods of synthesis to increase the availability of cleavamine for scientific research.
Conclusion
Cleavamine is a promising natural product that exhibits a wide range of biological activities. Its potential applications in various scientific research fields have been explored, and its mechanism of action and biochemical and physiological effects have been studied. Although there are limitations to using cleavamine in lab experiments, its potential in treating various diseases and its wide range of biological activities make it a promising candidate for further exploration.
Synthesis Methods
Cleavamine can be synthesized using a variety of methods. One of the most common methods is the reduction of the corresponding nitro compound. Another method involves the use of palladium-catalyzed coupling reactions. The synthesis of cleavamine has been the subject of several studies, and researchers continue to explore new and more efficient methods of synthesis.
Scientific Research Applications
Cleavamine has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. It has been shown to have anticancer, antiviral, and antibacterial properties. Cleavamine has also been found to have anti-inflammatory and immunomodulatory effects. Researchers have explored the potential of cleavamine in treating various diseases, including cancer, viral infections, and autoimmune disorders.
properties
CAS RN |
1674-01-7 |
|---|---|
Product Name |
Cleavamine |
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene |
InChI |
InChI=1S/C19H24N2/c1-2-14-11-15-7-8-19-17(9-10-21(12-14)13-15)16-5-3-4-6-18(16)20-19/h3-6,11,15,20H,2,7-10,12-13H2,1H3/t15-/m1/s1 |
InChI Key |
GWRGHAJVUZLGHL-OAHLLOKOSA-N |
Isomeric SMILES |
CCC1=C[C@H]2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
Canonical SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
synonyms |
cleavamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



